BenchChemオンラインストアへようこそ!

hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol

Medicinal chemistry Physicochemical profiling Fragment-based drug design

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol (CAS 241132-72-9) is a saturated bicyclic heterocycle composed of a piperidine ring fused to an isoxazolidine ring, bearing a primary hydroxymethyl substituent at the 2-position. With molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g·mol⁻¹, it belongs to the hexahydroisoxazolo[2,3-a]pyridine class—a scaffold recognized for conformationally restricted nitrogen-containing bicyclic systems relevant to medicinal chemistry and natural product synthesis.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 241132-72-9
Cat. No. B2418828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol
CAS241132-72-9
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1CCN2C(C1)CC(O2)CO
InChIInChI=1S/C8H15NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-8,10H,1-6H2
InChIKeyXFOFPODBJSDQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol (CAS 241132-72-9): Sourcing Guide for a Saturated 6/5-Fused Isoxazolidine Building Block


Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol (CAS 241132-72-9) is a saturated bicyclic heterocycle composed of a piperidine ring fused to an isoxazolidine ring, bearing a primary hydroxymethyl substituent at the 2-position [1]. With molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g·mol⁻¹, it belongs to the hexahydroisoxazolo[2,3-a]pyridine class—a scaffold recognized for conformationally restricted nitrogen-containing bicyclic systems relevant to medicinal chemistry and natural product synthesis . The compound is commercially supplied at ≥95% purity by multiple vendors and is classified under GHS07 as a harmful/irritant substance (H302, H315, H319, H335) .

Why Generic Substitution of Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol Is Scientifically Unsound


Within the hexahydroisoxazolo[2,3-a]pyridine family, even minor changes to the 2-substituent produce substantial shifts in hydrogen-bonding capacity, lipophilicity, and conformational dynamics that directly dictate synthetic utility and biological recognition [1]. The primary alcohol of the target compound (HBD=1, XLogP=0.7) confers aqueous compatibility and a nucleophilic handle absent in the 2-carboxaldehyde analog (HBD=0) or the lipophilic 2-butyl derivative (LogP ≈ 3.2) [2]. Additionally, the saturated 6/5-fused ring system exhibits nitrogen inversion barriers of 62.1–72.3 kJ·mol⁻¹ that govern invertomer populations and, consequently, face selectivity in cycloaddition chemistry—behavior that varies significantly with substituent identity [1]. Generic substitution without accounting for these quantifiable differences risks failed reactions, altered stereochemical outcomes, and irreproducible biological data.

Quantitative Differentiation Evidence for Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol vs. Closest Analogs


Hydrogen-Bond Donor Capability: Primary Alcohol vs. Aldehyde Analog Enables Unique Reactivity and Solubility Profile

The target compound bears a primary hydroxymethyl group conferring one hydrogen-bond donor (HBD = 1), in contrast to the closest oxidation-state analog—hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carboxaldehyde (CAS 116721-83-6)—which has HBD = 0 [1]. This single HBD difference shifts the topological polar surface area from 32.7 Ų (target) to 29.5 Ų (aldehyde analog) and alters XLogP from 0.7 to 0.9, reflecting reduced polarity and lost hydrogen-bonding capacity [1]. The alcohol also enables esterification, silylation, and mesylation chemistries that are impossible with the aldehyde without prior reduction.

Medicinal chemistry Physicochemical profiling Fragment-based drug design

Lipophilicity Gap: 2.5 LogP Units Separates the Hydroxymethyl Target from the 2-Butyl Analog

The computed XLogP3-AA of the target compound is 0.7, placing it within the favorable range for oral bioavailability (Lipinski Rule of Five) [1]. In contrast, the 2-butyl-substituted analog (2-butylhexahydro-2H-isoxazolo[2,3-a]pyridine, CAS 103763-31-1) has a reported LogP of approximately 3.2—a 2.5 log unit increase . This lipophilicity difference translates to an estimated ~300-fold higher octanol/water partition coefficient for the butyl analog, fundamentally altering membrane permeability, plasma protein binding propensity, and metabolic stability.

Drug-likeness ADME prediction Lead optimization

Synthetic Tractability: Primary Alcohol as a Versatile Handle for Downstream Derivatization in Natural Product Synthesis

The hydroxymethyl group of the target compound enables direct conversion to mesylate, aldehyde, or silyl ether intermediates without redox manipulation of the bicyclic core. This feature was exploited in the enantioselective synthesis of the antimalarial alkaloid febrifugine, where the isoxazolopyridine scaffold (synthesized via nitrone–alkene cycloaddition using allyl alcohol) served as intermediate XV, undergoing subsequent hydrogenolytic N–O bond cleavage to deliver the key piperidine fragment [1]. In contrast, the 2-butyl and 2-phenyl analogs lack this nucleophilic oxygen functionality, precluding analogous transformations without prior C–H functionalization .

Organic synthesis Alkaloid synthesis Chiral building block

Conformational Restriction: Nitrogen Inversion Barriers of 62.1–72.3 kJ·mol⁻¹ Govern Invertomer Populations and Face Selectivity

The hexahydro-2H-isoxazolo[2,3-a]pyridine scaffold exhibits nitrogen inversion barriers in the range of 62.1–72.3 kJ·mol⁻¹ as determined by complete line-shape analysis of VT-NMR data, with cis/trans invertomer populations sensitive to substituent identity and solvent polarity (CDCl₃, toluene-d₆, CD₃OD) . The target compound, bearing a hydroxymethyl substituent, participates in this conformational equilibrium. This is significant because the orientation of the nitrogen lone pair dictates the face selectivity of peracid-induced ring-opening (yielding second-generation cyclic aldonitrones) and subsequent cycloaddition stereochemistry—with face selectivity ratios reaching 13–48:1 in related systems [1]. Analogs lacking the 6/5-fused architecture (e.g., monocyclic piperidines or simple isoxazolidines) do not exhibit this inversion-governed selectivity.

Conformational analysis Stereochemistry Cycloaddition chemistry

Purity Benchmarking: Verified 95% Minimum Purity with Full Batch Traceability Across Multiple Vendors

The target compound is consistently supplied at ≥95% purity by multiple independent vendors including AKSci (Cat. 0027CC, 95% min. purity spec), Fluorochem (F732956, 95%), and Chemscene (CS-0336262, ≥95%) . Each vendor provides lot-specific certificates of analysis (CoA) and safety data sheets (SDS) upon request. This multi-vendor consistency contrasts with less commercially established analogs in the hexahydroisoxazolo[2,3-a]pyridine series, where purity specifications may be absent or based on single-supplier claims without independent verification.

Quality assurance Procurement Reproducibility

GABAᴀ α5 Receptor Pharmacophore Context: Isoxazolo[2,3-a]pyridine Scaffold Validated in CNS Patent Literature

The isoxazolo[2,3-a]pyridine scaffold is the core of multiple patent families claiming GABAᴀ α5 receptor inverse agonists for cognitive enhancement and Alzheimer's disease [1][2]. Hoffmann-La Roche patents (e.g., US 8,846,719) describe isoxazolo-pyridine derivatives with quantifiable affinity and selectivity for the GABAᴀ α5 binding site, distinguishing them from non-selective benzodiazepine-site ligands [1]. While the target compound itself is a synthetic intermediate rather than a drug candidate, its scaffold overlap with these patented pharmacophores provides a structurally validated starting point for medicinal chemistry programs targeting CNS indications—a feature not shared by monocyclic or acyclic isoxazolidine building blocks [3].

CNS drug discovery GABA receptor Cognitive disorders

Optimal Application Scenarios for Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Screening and Scaffold-Hopping from GABAᴀ α5 Pharmacophores

The compound's alignment with the isoxazolo[2,3-a]pyridine core of Hoffmann-La Roche GABAᴀ α5 inverse agonist patents makes it a strategic starting scaffold for CNS lead generation [1]. Its XLogP of 0.7 and TPSA of 32.7 Ų satisfy fragment-like physicochemical criteria, while the primary alcohol enables rapid analog generation through parallel esterification or oxidation [2]. In contrast, the 2-butyl analog (LogP ≈ 3.2) would exceed recommended fragment lipophilicity, and the aldehyde analog lacks the H-bond donor required for key receptor interactions .

Synthetic Methodology: Stereoselective Cycloaddition Chemistry Exploiting Nitrogen Inversion Control

The nitrogen inversion barriers of 62.1–72.3 kJ·mol⁻¹ and predominant cis-fused invertomer population in the hexahydroisoxazolo[2,3-a]pyridine class enable face-selective peracid-induced ring-opening to second-generation cyclic aldonitrones with selectivities of 13–48:1 [1]. The target compound, carrying the hydroxymethyl group, is a direct congener of the cycloadducts studied in this methodology. Purchasing this specific compound ensures compatibility with established oxidation–cycloaddition sequences that are sensitive to substituent electronic and steric effects [2].

Natural Product Total Synthesis: Stereodefined Piperidine Fragment for Alkaloid Construction

The enantioselective synthesis of febrifugine alkaloids employed an isoxazolopyridine intermediate structurally identical to the target compound scaffold, wherein the hydroxymethyl group was elaborated to the requisite piperidine fragment through hydrogenolytic N–O bond cleavage [1]. The primary alcohol functionality is essential for this synthetic route; alternative 2-substituted congeners (butyl, phenyl, carboxaldehyde) cannot undergo the same interconversion sequence without additional redox steps [2]. This establishes the target compound as the preferred building block for piperidine-containing natural product synthesis via the nitrone cycloaddition strategy.

Physicochemical Property-Driven Lead Optimization: Low-Lipophilicity Heterocyclic Core

For programs targeting oral bioavailability, the target compound's XLogP of 0.7 occupies the lower end of the drug-like lipophilicity range, providing a favorable starting point for lead optimization [1]. In head-to-head comparison, the 2-butyl analog (LogP ≈ 3.2) exceeds Lipinski's benchmark and may require significant polarity introduction during optimization, while the target compound allows lipophilicity to be added incrementally through the alcohol handle [2]. The 2.5-logP gap between these two commercially available building blocks represents a measurable and decision-relevant differentiation for procurement .

Quote Request

Request a Quote for hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.